4-Amino-1-(benzyloxy)butan-2-ol

Beschreibung

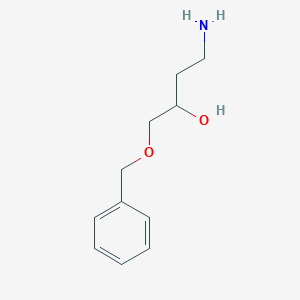

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1-phenylmethoxybutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUYBRFTHNBTDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

what is the structure of 4-Amino-1-(benzyloxy)butan-2-ol

An In-Depth Technical Guide to the Structure of 4-Amino-1-(benzyloxy)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-1-(benzyloxy)butan-2-ol is a chiral amino alcohol that serves as a valuable building block in modern organic and medicinal chemistry. Its structure is defined by a four-carbon aliphatic chain functionalized with a primary amine at the C4 position, a hydroxyl group at the C2 position, and a benzyloxy ether at the C1 position. The presence of a stereocenter at the C2 carbon, along with its distinct functional groups—a nucleophilic amine, a reactive alcohol, and a cleavable benzyl ether—makes it a versatile synthon for constructing complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, stereochemical considerations, plausible synthetic strategies, and the analytical protocols required for its rigorous characterization, offering a foundational resource for its application in research and drug development.

Molecular Identity and Core Structure

The fundamental identity of any chemical entity begins with its unambiguous structural definition. 4-Amino-1-(benzyloxy)butan-2-ol is a molecule whose utility is intrinsically linked to the precise spatial arrangement of its constituent atoms and functional groups.

-

Molecular Formula: C₁₁H₁₇NO₂[1]

-

IUPAC Name: 4-Amino-1-(phenylmethoxy)butan-2-ol

-

Common Synonyms: 4-Amino-1-(benzyloxy)butan-2-ol

-

CAS Number: 166746-63-0 (for the racemate)[2]

-

Chirality: The molecule possesses a chiral center at the C2 carbon, giving rise to two enantiomers: (2R)- and (2S)-4-amino-1-(benzyloxy)butan-2-ol. The specific stereoisomer is often designated in its name, for example, (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride[1][3].

The core structure consists of a butanol backbone. A benzyl group is attached via an ether linkage to the first carbon (C1). The second carbon (C2) bears a hydroxyl group, which is also the stereocenter. The fourth carbon (C4) is attached to a primary amino group.

Caption: 2D chemical structure of 4-Amino-1-(benzyloxy)butan-2-ol.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectroscopic properties is paramount for handling, reacting, and identifying the compound. The data below is a combination of predicted and experimentally-derived values for the parent compound and closely related structures.

| Property | Value | Source |

| Molecular Weight | 195.26 g/mol | [2] |

| Monoisotopic Mass | 195.12593 Da | [1] |

| Boiling Point (Predicted) | 342.0 ± 27.0 °C | [2] |

| Density (Predicted) | 1.086 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.17 ± 0.20 (most acidic, for OH) | [2] |

| XLogP (Predicted) | 0.4 | [1] |

Spectroscopic Signatures for Structural Elucidation

The identity and purity of 4-Amino-1-(benzyloxy)butan-2-ol are confirmed through a combination of spectroscopic techniques. Each functional group provides a characteristic signal.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

-

A multiplet in the aromatic region (~7.3 ppm) corresponding to the five protons of the phenyl group.

-

A singlet at ~4.5 ppm for the two benzylic protons (-O-CH₂ -Ph).

-

Multiplets for the diastereotopic protons of the butanol backbone. The proton on the hydroxyl-bearing carbon (-CH (OH)-) would appear as a multiplet.

-

Broad signals for the amine (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of 11 distinct carbon environments, including signals for the aromatic carbons, the benzylic carbon, the four carbons of the butanol chain, with the C2 carbon being shifted downfield due to the attached hydroxyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The predicted m/z for the protonated molecule [M+H]⁺ is 196.13321.[1][4] Common fragmentation patterns would involve the loss of water from the alcohol, cleavage of the benzyl group, or cleavage adjacent to the amine.

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. Expected characteristic peaks include:

-

A broad O-H stretching band around 3300-3400 cm⁻¹.

-

An N-H stretching band (which may be convoluted with the O-H band) in the same region.

-

C-H stretching peaks for aromatic (~3030 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) protons.

-

A strong C-O stretching band for the ether and alcohol around 1100 cm⁻¹.

-

Stereochemistry and Its Implications in Drug Development

The C2 position of the butanol chain is a chiral center, meaning the molecule is non-superimposable on its mirror image. This stereoisomerism is of critical importance in drug development, as different enantiomers of a drug molecule often exhibit profoundly different pharmacological and toxicological profiles.

The causality behind this is that biological targets, such as enzymes and receptors, are themselves chiral. An enantiomer's specific three-dimensional arrangement dictates its ability to bind to a target's active site with the required orientation and affinity. Therefore, the synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical research. 4-Amino-1-(benzyloxy)butan-2-ol, when used as a starting material, can impart its specific chirality to the final drug candidate, making it a valuable chiral pool reagent.

Proposed Synthetic Strategy

While numerous specific synthetic routes can be envisioned, a logical and robust approach is essential for producing the target molecule with high purity and yield. The following represents an experienced-based, logical workflow for the synthesis, starting from a commercially available chiral precursor.

Caption: Proposed synthetic workflow for (R)-4-Amino-1-(benzyloxy)butan-2-ol.

Experimental Rationale

-

Step A: Protection of the Hydroxyl Group: Starting with (R)-Glycidol, the primary alcohol is protected as a benzyl ether. Sodium hydride (NaH) is a strong base used to deprotonate the alcohol, forming an alkoxide that then undergoes a Williamson ether synthesis with benzyl bromide. This choice of protecting group is strategic; the benzyl group is robust to many reaction conditions but can be easily removed later via catalytic hydrogenation.

-

Step B: Nucleophilic Ring Opening: The resulting epoxide is opened by an azide nucleophile (from sodium azide, NaN₃). The reaction is typically catalyzed by a mild acid source like ammonium chloride (NH₄Cl) and proceeds with high regioselectivity, with the azide attacking the less sterically hindered primary carbon (C1 of the epoxide, which becomes C3 of the butan-2-ol). This establishes the 1,2-aminoalcohol motif after reduction.

-

Step C: Reduction of the Azide: The azide group is a stable precursor to the primary amine. It is cleanly and efficiently reduced to the amine using methods like catalytic hydrogenation (H₂ over Palladium on carbon) or with a reducing agent like lithium aluminum hydride (LiAlH₄). Hydrogenation is often preferred as it is a cleaner reaction and can simultaneously deprotect the benzyl ether if desired, or conditions can be controlled to selectively reduce the azide.

This synthetic design is self-validating because each step involves a high-yielding, well-established transformation, and the intermediates can be readily purified and characterized to ensure the success of the preceding step before proceeding.

Protocols for Structural Verification and Purity

Rigorous analytical testing is non-negotiable in scientific research and drug development. The following protocols provide a framework for verifying the structure and assessing the purity of a synthesized batch of 4-Amino-1-(benzyloxy)butan-2-ol.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to quantify the purity of the compound and detect any synthesis-related impurities.

-

Instrumentation: An HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for compounds of this polarity.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Rationale: TFA is used as an ion-pairing agent to improve the peak shape of the basic amine. A water/acetonitrile gradient provides a robust method for separating compounds with varying polarities.

-

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm and 254 nm.

-

Rationale: 254 nm is optimal for detecting the benzene ring of the benzyl group. 210 nm is a more universal wavelength that can detect aliphatic impurities that lack a strong chromophore.

-

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

-

Acceptance Criteria: Purity should typically be ≥95% by peak area for research applications.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

NMR is the most powerful tool for unambiguous structure determination.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

-

Rationale: CDCl₃ is a common starting point. If solubility is an issue or if exchangeable protons (OH, NH₂) are of particular interest, CD₃OD can be used, which will cause the OH and NH₂ signals to be replaced by a broad HOD peak.

-

-

Concentration: ~5-10 mg/mL.

-

Procedure:

-

Acquire a standard one-dimensional proton spectrum.

-

Integrate all peaks and compare the integration ratios to the expected number of protons for each signal.

-

Confirm that the chemical shifts and splitting patterns (multiplicities) are consistent with the proposed structure.

-

(Optional but recommended) Acquire a 2D experiment like a COSY (Correlation Spectroscopy) to confirm proton-proton coupling relationships along the butanol backbone.

-

Conclusion

4-Amino-1-(benzyloxy)butan-2-ol is more than a simple organic molecule; it is a precisely engineered tool for chemical synthesis. Its structure, characterized by a chiral center and three distinct, reactive functional groups, provides a rich platform for creating novel compounds with potential therapeutic applications. A thorough understanding of its stereochemistry, reactivity, and the analytical methods required to verify its structure is fundamental for any researcher or drug development professional seeking to leverage its synthetic potential.

References

-

PubChem. (2r)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride (C11H17NO2). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Informations. [Link]

-

Bloom Tech. What is 4-amino-1-butanol. [Link]

-

PubChem. 4-Benzyloxy-1-butanol. [Link]

-

FULIR. Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. [Link]

-

PubChem. 2-amino-4-(benzyloxy)butan-1-olhydrochloride. [Link]

-

PubMed. Structure based drug design, synthesis and evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-lipoxygenase inhibitors. [Link]

-

NIST WebBook. 4-Amino-1-butanol. [Link]

-

NextSDS. (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride. [Link]

- Google Patents. CN104610075A - Synthetic method of 4-animo-1-butanol.

-

MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

Sources

- 1. PubChemLite - (2r)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride (C11H17NO2) [pubchemlite.lcsb.uni.lu]

- 2. 4-AMINO-1-(BENZYLOXY)BUTAN-2-OL CAS#: 166746-63-0 [m.chemicalbook.com]

- 3. nextsds.com [nextsds.com]

- 4. PubChemLite - 2-amino-4-(benzyloxy)butan-1-olhydrochloride (C11H17NO2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Synthesis of 4-Amino-1-(benzyloxy)butan-2-ol

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-1-(benzyloxy)butan-2-ol is a valuable chiral building block in modern medicinal chemistry and drug development. Its bifunctional nature, containing both a primary amine and a secondary alcohol on a flexible butane backbone, makes it a critical intermediate for synthesizing complex molecular architectures with specific stereochemical requirements. The presence of two stereocenters necessitates synthetic strategies that afford high levels of stereocontrol. This guide provides an in-depth analysis of two robust and scientifically sound pathways for the synthesis of this compound: a chiral pool approach starting from L-malic acid and a chiral building block strategy commencing with (S)-epichlorohydrin. Each pathway is detailed with step-by-step protocols, mechanistic rationale, and a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs.

Introduction: Significance and Synthetic Challenges

The molecule 4-amino-1-(benzyloxy)butan-2-ol possesses two chiral centers at the C2 and C4 positions (if the amino group is substituted). However, in its primary amine form, the key stereocenter is at the C2 position, which dictates the spatial orientation of the hydroxyl group. The benzyloxy group at the C1 position serves as a protected primary alcohol, which can be deprotected in later synthetic stages to reveal a 1,2-diol moiety—a common feature in many biologically active molecules and ligands.

The primary challenges in synthesizing this molecule are:

-

Stereocontrol: Establishing the desired absolute stereochemistry at the C2 position.

-

Orthogonal Protection: Employing protecting groups for the amino and hydroxyl functionalities that can be removed under different conditions without interfering with each other.

-

Efficiency: Developing a route that is high-yielding, scalable, and utilizes readily available starting materials.

This document will explore two distinct and effective strategies that address these challenges, providing a practical guide for laboratory synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-amino-1-(benzyloxy)butan-2-ol reveals several potential disconnections. The most logical approaches involve tracing the molecule back to simple, commercially available chiral precursors. This analysis leads us to two primary starting materials: L-malic acid, a natural hydroxy acid from the chiral pool, and (S)-epichlorohydrin, a versatile three-carbon chiral building block.

Caption: Retrosynthetic pathways for 4-Amino-1-(benzyloxy)butan-2-ol.

Pathway I: Chiral Pool Synthesis from L-Malic Acid

This strategy leverages the inherent chirality of L-malic acid to set the stereochemistry at the C2 position of the target molecule. The chiral pool approach is a classic and reliable method for asymmetric synthesis.[1][2]

Rationale and Strategy

L-malic acid provides the correct (S)-configuration at the C2 hydroxyl group and the necessary four-carbon skeleton. The synthetic sequence involves differentiating the two carboxylic acid groups and converting the C4-carboxyl into a primary amine.

Synthetic Scheme

Caption: Chiral pool synthesis pathway from L-malic acid.

Experimental Protocol

Step 1: Dimethyl L-malate Synthesis

-

L-malic acid is dissolved in methanol with a catalytic amount of sulfuric acid and refluxed for 4-6 hours. After neutralization and extraction, dimethyl L-malate is obtained.

Step 2: Selective Protection of the C2-Hydroxyl Group

-

The diester is dissolved in dichloromethane (DCM). Imidazole and tert-butyldiphenylsilyl chloride (TBDPSCl) are added, and the mixture is stirred at room temperature until TLC analysis shows complete consumption of the starting material. The silyl ether provides robust protection for the secondary alcohol.

Step 3: Selective Reduction of the C1-Ester

-

The protected diester is dissolved in THF and cooled to 0°C. A solution of lithium borohydride (LiBH4) is added dropwise. LiBH4 is a milder reducing agent than LiAlH4 and can selectively reduce one ester group in the presence of another under carefully controlled conditions. The reaction is monitored by TLC and quenched upon completion.

Step 4: Benzylation of the C1-Hydroxyl Group

-

The resulting mono-alcohol is dissolved in dry THF and cooled to 0°C. Sodium hydride (NaH) is added portion-wise, followed by benzyl bromide (BnBr).[3] The reaction is allowed to warm to room temperature and stirred overnight. This step introduces the required benzyloxy moiety.

Step 5: Reduction of the C4-Ester

-

The C4-ester is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) in THF at 0°C.

Step 6: Mesylation of the C4-Hydroxyl Group

-

The primary alcohol is converted into a good leaving group. The alcohol is dissolved in DCM, and triethylamine is added, followed by methanesulfonyl chloride (MsCl) at 0°C.

Step 7: Azide Displacement

-

The mesylate is dissolved in dimethylformamide (DMF), and sodium azide (NaN3) is added. The mixture is heated to 60-80°C to facilitate the SN2 displacement, yielding the C4-azido compound.

Step 8: Reduction of the Azide

-

The azide is reduced to the primary amine via catalytic hydrogenation. The compound is dissolved in ethanol or methanol, and 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere. This method is often clean and high-yielding.

Step 9: Deprotection of the C2-Hydroxyl Group

-

The TBDPS protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF to yield the final product, (S)-4-amino-1-(benzyloxy)butan-2-ol.

Data Summary

| Step | Reaction | Key Reagents | Typical Solvent | Expected Yield |

| 1 | Diesterification | H+, MeOH | Methanol | >95% |

| 2 | Silyl Protection | TBDPSCl, Imidazole | DCM | ~90% |

| 3 | Selective Reduction | LiBH4 | THF | 70-80% |

| 4 | Benzylation | NaH, BnBr | THF | 85-95% |

| 5 | Ester Reduction | LiAlH4 | THF | >95% |

| 6 | Mesylation | MsCl, Et3N | DCM | >95% |

| 7 | Azide Formation | NaN3 | DMF | 80-90% |

| 8 | Azide Reduction | H2, Pd/C | Ethanol | >90% |

| 9 | Deprotection | TBAF | THF | ~90% |

Pathway II: Synthesis from (S)-Epichlorohydrin

This approach utilizes a commercially available, enantiopure C3 building block and constructs the carbon skeleton in a convergent manner. This method is often highly efficient and provides excellent stereocontrol.

Rationale and Strategy

(S)-epichlorohydrin provides a reactive epoxide ring that can be opened regioselectively to install the C2-hydroxyl and C1-benzyloxy groups. The chloromethyl group is then elongated by one carbon and converted to the amine.

Synthetic Scheme

Caption: Chiral building block synthesis from (S)-epichlorohydrin.

Experimental Protocol

Step 1: Regioselective Epoxide Opening with Benzyl Oxide

-

Benzyl alcohol is dissolved in dry THF and deprotonated with sodium hydride (NaH) at 0°C to form sodium benzoxide.

-

(S)-epichlorohydrin is added dropwise to the solution. The benzoxide anion attacks the less sterically hindered C1 position of the epoxide, leading to the formation of (S)-1-(benzyloxy)-3-chloropropan-2-ol. The reaction is typically stirred at room temperature overnight.

Step 2: Cyanide Displacement

-

The chloro-alcohol from the previous step is dissolved in a polar aprotic solvent like DMSO. Sodium cyanide (NaCN) is added, and the reaction mixture is heated (typically to 50-70°C) to facilitate the nucleophilic substitution of the chloride with the cyanide anion. This one-carbon homologation yields (S)-4-(benzyloxy)-3-hydroxybutanenitrile.

Step 3: Reduction of the Nitrile

-

The nitrile is reduced to the primary amine. This can be achieved under two main sets of conditions:

-

a) Lithium Aluminum Hydride (LiAlH4): The nitrile is dissolved in dry ether or THF and added slowly to a suspension of LiAlH4 at 0°C. This is a very effective method for nitrile reduction.

-

b) Catalytic Hydrogenation: The nitrile is dissolved in an alcohol (often with ammonia to prevent secondary amine formation) and hydrogenated under pressure using a Raney Nickel (Ra-Ni) catalyst. This method is often preferred for larger-scale synthesis due to safety and workup considerations.

-

-

Workup of either reaction yields the final product, (S)-4-amino-1-(benzyloxy)butan-2-ol.

Data Summary

| Step | Reaction | Key Reagents | Typical Solvent | Expected Yield |

| 1 | Epoxide Opening | Benzyl Alcohol, NaH | THF | 85-95% |

| 2 | Cyanide Displacement | NaCN | DMSO | 80-90% |

| 3 | Nitrile Reduction | LiAlH4 or H2/Ra-Ni | THF or Ethanol | 75-85% |

Comparison of Synthetic Pathways

| Feature | Pathway I (L-Malic Acid) | Pathway II ((S)-Epichlorohydrin) |

| Starting Material | Inexpensive, naturally occurring. | Commercially available, enantiopure. |

| Number of Steps | Longer (approx. 9 steps). | Shorter, more convergent (3 steps). |

| Stereocontrol | Excellent; derived from the starting material. | Excellent; derived from the starting material. |

| Reagents | Involves multiple protection/deprotection steps and a range of common reagents. | Uses highly toxic cyanide salts. Requires careful handling. |

| Scalability | Can be challenging due to the number of steps and intermediates to isolate. | Generally more scalable due to its convergent nature. |

| Key Transformations | Selective reductions, azide chemistry. | Regioselective epoxide opening, nitrile reduction. |

Conclusion

The synthesis of 4-amino-1-(benzyloxy)butan-2-ol can be effectively accomplished via multiple stereocontrolled routes. The chiral pool approach from L-malic acid is a classic, albeit lengthy, pathway that relies on well-established transformations and avoids highly toxic reagents like cyanide. In contrast, the chiral building block strategy using (S)-epichlorohydrin offers a highly efficient and convergent route that is likely more amenable to large-scale production, provided that appropriate safety measures are in place for handling cyanide. The choice between these pathways will depend on the specific project requirements, including scale, available resources, and safety considerations. Both methods provide reliable access to this important chiral intermediate, empowering further research and development in the pharmaceutical sciences.

References

-

Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues . Der Pharma Chemica. [Link]

-

4-AMINO-2-BUTANOL - ChemBK . ChemBK.com. [Link]

-

Reductive Amination - Common Conditions . organic-chemistry.org. [Link]

-

Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

-

Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars . ResearchGate. [Link]

-

Reductive Amination - Chemistry Steps . Chemistry Steps. [Link]

-

Electronic Supplementary Informations . The Royal Society of Chemistry. [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis . MDPI. [Link]

Sources

Comprehensive Technical Guide on 4-Amino-1-(benzyloxy)butan-2-ol: Properties, Reactivity, and SSTR4 Agonist Synthesis

As a Senior Application Scientist in pharmaceutical development, the selection and manipulation of chiral, polyfunctional building blocks is foundational to designing robust synthetic routes. 4-Amino-1-(benzyloxy)butan-2-ol has emerged as a critical intermediate in modern medicinal chemistry, most notably in the synthesis of selective Somatostatin receptor subtype 4 (SSTR4) agonists.

This whitepaper provides an in-depth analysis of the physicochemical properties, orthogonal reactivity, and validated synthetic workflows associated with this molecule, ensuring that researchers can seamlessly integrate it into complex drug discovery pipelines.

Structural Architecture and Orthogonal Functionality

The molecular architecture of 4-amino-1-(benzyloxy)butan-2-ol (Molecular Formula: C₁₁H₁₇NO₂) is defined by a four-carbon aliphatic backbone decorated with three distinct functional groups:

-

Primary Amine (C4): A highly nucleophilic center primed for amide coupling, reductive amination, or alkylation.

-

Secondary Alcohol (C2): A chiral center (available in both 2R and 2S enantiomers) that can serve as an intramolecular nucleophile or be selectively activated (e.g., via mesylation) for stereospecific inversion.

-

Benzyl Ether (C1): A robust protecting group for the primary alcohol. It remains stable under strongly basic conditions, nucleophilic attacks, and mild acidic environments, providing an orthogonal protection strategy that is only cleaved under specific hydrogenolysis or strong Lewis acid conditions.

This specific triad of functional groups allows for highly controlled, sequential functionalization without the need for excessive intermediate protection/deprotection steps.

Physicochemical Properties

Understanding the physical properties of 4-amino-1-(benzyloxy)butan-2-ol is critical for optimizing reaction conditions, workups, and purification strategies. Due to its high boiling point and polarity, the free base is typically handled as a viscous oil, while its hydrochloride salt is utilized for long-term storage and precise stoichiometric weighing.

Table 1: Quantitative Physicochemical Data of 4-Amino-1-(benzyloxy)butan-2-ol

| Property | Value | Causality / Practical Implication |

| CAS Number (Base) | 166746-63-0 | Primary identifier for the racemic free base. |

| CAS Number (2R-HCl) | 2044705-67-9 | Identifier for the biologically active 2R enantiomer salt. |

| Molecular Weight | 195.26 g/mol | Standard mass for stoichiometric calculations. |

| Boiling Point | 342.0 ± 27.0 °C (Predicted) | High BP precludes distillation; requires chromatography or crystallization. |

| Density | 1.086 ± 0.06 g/cm³ (Predicted) | Slightly denser than water; relevant for biphasic extraction partitioning. |

| pKa (Alcohol) | 14.17 ± 0.20 (Predicted) | Requires strong bases (e.g., NaH) for alkoxide formation. |

| pKa (Amine) | ~9.5 (Estimated) | Amine is protonated at physiological pH; easily deprotonated by DIPEA. |

Data supported by chemical property databases .

De Novo Synthesis Protocol

To ensure a self-validating system, the synthesis of 4-amino-1-(benzyloxy)butan-2-ol must proceed with high regioselectivity. The most robust route utilizes the regioselective ring opening of benzyl glycidyl ether.

Step-by-Step Methodology 1: Synthesis via Epoxide Opening

-

Regioselective Cyanation:

-

Procedure: Dissolve benzyl glycidyl ether in a 4:1 mixture of Methanol/H₂O. Add 1.2 equivalents of NaCN and 1.0 equivalent of NH₄Cl. Stir at 40 °C for 12 hours.

-

Causality: The NH₄Cl acts as a mild proton source to buffer the highly basic NaCN, preventing the degradation of the epoxide. The nucleophilic cyanide attacks the less sterically hindered terminal carbon (C3) via an Sₙ2 mechanism, yielding 4-benzyloxy-3-hydroxybutanenitrile.

-

-

Workup & Isolation:

-

Procedure: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Nitrile Reduction:

-

Procedure: Dissolve the crude nitrile in anhydrous THF. Cool to 0 °C under N₂. Slowly add 2.0 equivalents of LiAlH₄ (1M in THF). Warm to room temperature and stir for 4 hours.

-

Causality: LiAlH₄ provides the aggressive hydride transfer required to fully reduce the nitrile to a primary amine. The strict temperature control (0 °C initiation) manages the exothermic reaction and prevents unwanted cleavage of the benzyl ether.

-

-

Fieser Workup:

-

Procedure: For every n grams of LiAlH₄ used, quench sequentially at 0 °C with n mL H₂O, n mL 15% NaOH, and 3n mL H₂O.

-

Causality: This specific stoichiometric quench forms a granular, easily filterable aluminum salt precipitate, preventing the formation of an unfilterable emulsion and ensuring maximum recovery of the target amine.

-

Synthetic workflow of 4-Amino-1-(benzyloxy)butan-2-ol via epoxide opening.

Pharmaceutical Application: SSTR4 Agonist Assembly

4-Amino-1-(benzyloxy)butan-2-ol is prominently featured in the synthesis of morpholine and 1,4-oxazepane amides, which function as Somatostatin receptor subtype 4 (SSTR4) agonists. These compounds are critical targets for novel non-opioid pain management and anti-inflammatory therapies .

The compound serves as the linear backbone that, upon functionalization and cyclization, forms the pharmacophoric heterocyclic core.

Step-by-Step Methodology 2: SSTR4 Agonist Precursor Assembly

-

Amide Coupling (N-Acylation):

-

Procedure: Combine 4-amino-1-(benzyloxy)butan-2-ol (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 2 hours.

-

Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA maintains a basic environment to keep the primary amine deprotonated and nucleophilic. This method prevents the racemization of the chiral C2 alcohol center.

-

-

Hydrogenolysis (Benzyl Deprotection):

-

Procedure: Dissolve the N-acylated intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) for 12 hours. Filter through Celite.

-

Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzyl ether, unmasking the C1 primary alcohol while leaving the newly formed amide and the C2 secondary alcohol completely intact.

-

-

Activation and Heterocyclic Cyclization:

-

Procedure: The resulting 1,4-diol system is subjected to selective mesylation at the less sterically hindered primary alcohol (MsCl, Et₃N, DCM, -78 °C), followed by treatment with a strong base (NaH, THF) to drive intramolecular etherification.

-

Causality: The kinetic preference for primary alcohol activation ensures that the secondary alcohol acts as the nucleophile, closing the ring to form the desired 1,4-oxazepane core structure.

-

Integration of 4-Amino-1-(benzyloxy)butan-2-ol into SSTR4 agonist synthesis.

Conclusion

The utility of 4-amino-1-(benzyloxy)butan-2-ol lies in its precise arrangement of orthogonal functional groups. By understanding the causality behind its reactivity—specifically the steric differentiation between its primary/secondary alcohols and the robust nature of its benzyl ether—scientists can deploy this molecule to construct complex, stereopure heterocyclic pharmacophores like 1,4-oxazepanes with high yield and reproducibility.

References

- Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists. (Patent WO2016075240A1). Google Patents.

Solubility and Stability Profiling of 4-Amino-1-(benzyloxy)butan-2-ol: A Technical Guide for API Synthesis

Foreword As a Senior Application Scientist in process chemistry, I frequently encounter challenges related to the handling, solubility, and stability of bifunctional intermediates. 4-Amino-1-(benzyloxy)butan-2-ol is a highly versatile, chiral 1,3-amino alcohol protected by a benzyl ether. It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including somatostatin receptor subtype 4 (SSTR4) agonists[1]. This whitepaper provides a comprehensive, field-proven framework for understanding the physicochemical behavior of this molecule, ensuring robust experimental design and process scale-up.

Molecular Architecture and Physicochemical Properties

The molecular architecture of 4-Amino-1-(benzyloxy)butan-2-ol ( C11H17NO2 ) features three distinct functional domains:

-

Primary Amine (C4): Highly nucleophilic, basic (pKa ~9.5), and prone to oxidation or carbamate formation.

-

Secondary Alcohol (C2): A chiral center that dictates the stereochemistry of downstream APIs.

-

Benzyl Ether (C1): A robust protecting group that masks the primary hydroxyl, imparting significant lipophilicity to the molecule.

Because the free base is an amphiphilic oil/low-melting solid, it is frequently isolated and utilized as a hydrochloride salt to enhance solid-state stability and aqueous solubility[2].

Table 1: Physicochemical Properties

| Property | Value / Description | Reference |

| Chemical Formula | C11H17NO2 (Free Base) / C11H18ClNO2 (HCl Salt) | [3] |

| Molecular Weight | 195.26 g/mol (Free Base) | [4] |

| CAS Number (Unspecified) | 166746-63-0 | [4] |

| CAS Number (2R-HCl salt) | 2044705-67-9 | [2] |

| CAS Number (2S-HCl salt) | 16094-57-8 | [3] |

| Predicted Boiling Point | 342.0 ± 27.0 °C | [4] |

| Predicted Density | 1.086 ± 0.06 g/cm³ | [4] |

Solubility Profiling and Solvent Selection

The solubility of 4-Amino-1-(benzyloxy)butan-2-ol is dictated by the interplay between its hydrophilic amino-alcohol core and the hydrophobic benzyl group. Due to the low aqueous solubility of the free base form of such benzyloxy-protected amino alcohols, organic co-solvents or conversion to the hydrochloride salt are often required for aqueous-phase or biocatalytic reactions[5].

Table 2: Empirical Solubility Matrix

| Solvent System | Free Base Solubility | HCl Salt Solubility | Mechanistic Rationale |

| Water (pH 7.0) | Low (< 5 mg/mL) | High (> 50 mg/mL) | Protonation of the amine disrupts intermolecular hydrogen bonding, facilitating hydration. |

| Methanol / Ethanol | High | High | Protic solvents effectively solvate both the polar core and the lipophilic benzyl ring. |

| Dichloromethane (DCM) | High | Low | DCM solvates the lipophilic benzyl ether well but cannot disrupt the ionic lattice of the salt. |

| Hexane / Heptane | Low | Insoluble | Lack of hydrogen-bonding capability prevents solvation of the amino-alcohol moiety. |

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality Insight: Kinetic solubility methods (e.g., solvent shifting) often overestimate solubility due to temporary supersaturation. For process chemistry, thermodynamic equilibrium must be established to prevent unexpected precipitation during reactor cooling cycles.

Step-by-Step Methodology:

-

Saturation: Add an excess amount (e.g., 100 mg) of 4-Amino-1-(benzyloxy)butan-2-ol to 1.0 mL of the target solvent in a tightly sealed borosilicate glass vial.

-

Equilibration: Agitate the suspension at 300 rpm in a thermoshaker set to 25.0 ± 0.1 °C for 48 hours. Note: 48 hours is strictly required to ensure the dissolution-precipitation equilibrium is fully reached.

-

Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes to firmly pellet the undissolved solute.

-

Sampling: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette to avoid drawing up particulates.

-

Quantification: Dilute the aliquot into a compatible mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) and quantify via HPLC-UV against a validated multi-point calibration curve.

Figure 1: Shake-flask thermodynamic solubility profiling workflow.

Chemical Stability and Degradation Pathways

Understanding the degradation pathways is paramount for establishing shelf-life and handling protocols. The benzyl ether (Bn) protecting group is highly resilient to a wide array of chemical environments, including strong bases and nucleophiles, but remains deliberately susceptible to hydrogenolysis (e.g., H2 over Pd/C)[6].

The primary vulnerabilities of this molecule lie in the primary amine and secondary alcohol:

-

Atmospheric Degradation: The primary amine readily reacts with atmospheric CO2 to form insoluble carbamate salts. Storage under an inert atmosphere (Argon or Nitrogen) is mandatory for the free base.

-

Oxidative Stress: Exposure to peroxides or prolonged atmospheric oxygen can lead to N-oxidation or oxidation of the secondary alcohol to a ketone.

-

Solvent Incompatibilities: Ketonic solvents (e.g., acetone) must be strictly avoided to prevent Schiff base formation. Chlorinated solvents (e.g., DCM) should not be used for long-term storage of the free base due to the risk of slow N-alkylation.

Figure 2: Primary chemical degradation pathways of 4-Amino-1-(benzyloxy)butan-2-ol.

Protocol 2: Stability-Indicating Forced Degradation Assay

Causality Insight: To validate that your analytical method can accurately quantify the parent compound over time, it must be proven "stability-indicating." This means the method must successfully resolve the intact molecule from all potential degradation products generated under stress.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

-

Stress Application (Run in parallel):

-

Acidic Stress: Mix 1.0 mL stock with 1.0 mL 0.1 N HCl. Heat at 60 °C for 24 hours.

-

Basic Stress: Mix 1.0 mL stock with 1.0 mL 0.1 N NaOH. Heat at 60 °C for 24 hours.

-

Oxidative Stress: Mix 1.0 mL stock with 1.0 mL 3% H2O2 . Store at 25 °C in the dark for 24 hours.

-

Thermal Control: Heat 1.0 mL stock at 60 °C for 24 hours.

-

-

Quenching: Neutralize the acidic and basic samples to pH ~7.0 using equimolar amounts of NaOH and HCl, respectively, to halt degradation prior to injection.

-

Analysis: Analyze the samples via LC-MS.

-

Self-Validation (Mass Balance): Calculate the mass balance by summing the peak areas of all degradants and the remaining parent compound. The total area must equal ~100% of the unstressed control sample. A significant loss in mass balance indicates that a degradant is either not eluting from the column or lacks a chromophore/ionizability, requiring a revision of the analytical method.

References

- "(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride - NextSDS". nextsds.com.

- "(2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride". parchem.com.

- "4-AMINO-1-(BENZYLOXY)BUTAN-2-OL CAS - ChemicalBook". chemicalbook.com.

- "WO2016075240A1 - Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists". Google Patents.

- "Technical Support Center: Synthesis of Amino Alcohols - Benchchem". benchchem.com.

- "A new concept for production of (3S,4R)-6-[(benzyloxycarbonyl)amino]-5,6-dideoxyhex-2-ulose, a precursor of d-fagomine". rsc.org.

Sources

- 1. WO2016075240A1 - Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists - Google Patents [patents.google.com]

- 2. nextsds.com [nextsds.com]

- 3. parchem.com [parchem.com]

- 4. 4-AMINO-1-(BENZYLOXY)BUTAN-2-OL CAS#: 166746-63-0 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 4-Amino-1-(benzyloxy)butan-2-ol: A Comprehensive Analytical Guide

Executive Summary & Structural Causality

In modern drug development, the precise structural elucidation of synthetic intermediates is the bedrock of quality control and downstream efficacy. 4-Amino-1-(benzyloxy)butan-2-ol (Free base CAS: 166746-63-0)[1] is a highly versatile bifunctional amino ether. It serves as a critical chiral building block in the synthesis of complex pharmacophores, most notably morpholine and 1,4-oxazepane amides that function as highly selective somatostatin receptor subtype 4 (SSTR4) agonists[2].

From an analytical perspective, this molecule presents a highly informative spectroscopic profile due to its diverse functional groups: a primary amine, a secondary alcohol, an aliphatic chain, and a benzyl ether. Because the free base is prone to atmospheric oxidation and CO₂ absorption, it is frequently isolated and analyzed as its hydrochloride salt—such as the enantiopure (2R)-hydrochloride[3] or (2S)-hydrochloride[4] (CAS: 16094-57-8). As a Senior Application Scientist, I mandate that any spectroscopic workflow for this compound must account for the polarity, hydrogen-bonding capacity, and ionization potential of these groups.

Self-Validating Experimental Workflows

To ensure data trustworthiness, protocols must be self-validating. A self-validating system incorporates internal checks (e.g., internal standards, background subtraction, specific ionization promoters) that confirm the system's suitability prior to data interpretation.

Figure 1: Self-validating analytical workflow for spectroscopic characterization of the target.

Nuclear Magnetic Resonance (NMR) Protocol

Causality: While CDCl₃ is standard for organic free bases, analyzing the hydrochloride salt requires a highly polar, aprotic solvent like DMSO-d₆. DMSO-d₆ disrupts intermolecular hydrogen bonding, significantly slowing proton exchange rates. This allows for the distinct observation of the -OH and -NH₃⁺ protons, which would otherwise broaden into the baseline.

-

Sample Preparation: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of 99.9% DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning, matching, and 3D shimming to achieve a TMS line width of < 1.0 Hz.

-

Acquisition:

-

¹H NMR: Run 16 scans with a 2-second relaxation delay (D1) to ensure complete relaxation of the aliphatic protons.

-

¹C NMR: Run 1024 scans with a 2-second D1 and composite pulse decoupling (WALTZ-16) to eliminate ¹H-¹³C scalar coupling.

-

Attenuated Total Reflectance FT-IR (ATR-FTIR) Protocol

Causality: ATR-FTIR eliminates the need for KBr pellet pressing, which can introduce moisture artifacts (spurious -OH stretches) that mask the intrinsic secondary alcohol signal of the molecule.

-

Background Validation: Clean the diamond crystal with isopropanol. Acquire a 32-scan background spectrum to ensure no organic residues are present.

-

Sample Application: Deposit 2–3 mg of the solid sample directly onto the crystal. Apply the pressure anvil to ensure intimate optical contact, maximizing the evanescent wave penetration.

-

Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality: The primary amine is highly basic. Utilizing 0.1% Formic Acid in the mobile phase acts as a potent proton donor, ensuring >99% protonation of the amine, thereby maximizing the [M+H]⁺ signal intensity in Electrospray Ionization (ESI+).

-

Dilution: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid.

-

Injection: Inject 5 µL into an ESI-Q-TOF mass spectrometer operating in positive ion mode.

-

Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C. Acquire MS/MS spectra using a collision energy ramp (15–35 eV) to induce fragmentation.

Quantitative Data Presentation & Analysis

NMR Spectroscopic Data

The structural connectivity of 4-Amino-1-(benzyloxy)butan-2-ol dictates its NMR profile. The benzyl ether group exerts a strong magnetic anisotropic effect, deshielding the adjacent methylene protons. Furthermore, the chiral center at C2 renders the adjacent methylene protons (C1 and C3) diastereotopic, causing them to appear as complex multiplets rather than simple triplets or doublets.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causal Explanation |

| 7.25 – 7.38 | Multiplet (m) | 5H | Aromatic protons | Deshielded by the aromatic ring current. |

| 4.48 | Singlet (s) | 2H | Ph-CH₂ -O- | Benzylic protons, heavily deshielded by both the phenyl ring and the adjacent ether oxygen. |

| ~3.80 | Multiplet (m) | 1H | -CH (OH)- | Methine proton, deshielded by the secondary hydroxyl group. |

| 3.35 – 3.45 | Multiplet (m) | 2H | -O-CH₂ -CH- | Diastereotopic protons adjacent to the chiral center and ether oxygen. |

| 2.75 – 2.85 | Triplet (t) | 2H | -CH₂ -NH₂ | Deshielded by the electronegative nitrogen atom. |

| 1.55 – 1.70 | Multiplet (m) | 2H | -CH(OH)-CH₂ - | Aliphatic linker, shielded relative to heteroatom-adjacent carbons. |

| ~8.00 (If HCl salt) | Broad (br s) | 3H | -NH₃⁺ | Ammonium protons; broad due to quadrupolar relaxation of ¹⁴N and slow exchange in DMSO. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Causal Explanation |

| 138.5 | Aromatic (Ipso) | Quaternary carbon attached to the benzylic methylene. |

| 128.2, 127.5, 127.4 | Aromatic (o, m, p) | Standard aromatic carbon resonances. |

| 74.2 | -O-C H₂-CH- | Ether methylene, deshielded by oxygen. |

| 72.5 | Ph-C H₂-O- | Benzylic methylene, deshielded by oxygen and phenyl group. |

| 68.9 | -C H(OH)- | Methine carbon attached to the hydroxyl group. |

| 36.8 | -C H₂-NH₂ | Amine-adjacent methylene. |

| 33.1 | -CH(OH)-C H₂- | Central aliphatic methylene. |

FT-IR Vibrational Analysis

The infrared spectrum is dominated by the hydrogen-bonding network of the molecule.

Table 3: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causal Explanation |

| 3350, 3280 | Medium, Broad | N-H and O-H stretch | Overlapping fundamental stretching vibrations of the primary amine and secondary alcohol. |

| 3030 | Weak | C-H stretch (Aromatic) | sp² hybridized C-H bonds of the benzyl ring. |

| 2930, 2860 | Strong | C-H stretch (Aliphatic) | sp³ hybridized C-H bonds of the butane backbone. |

| 1600 | Medium | N-H bend | Scissoring motion of the primary amine. |

| 1100 | Strong | C-O stretch (Ether) | Asymmetric stretching of the C-O-C linkage. |

| 1050 | Strong | C-O stretch (Alcohol) | Stretching of the secondary alcohol C-O bond. |

HRMS Fragmentation Analysis

In ESI+ MS, the molecule readily forms the [M+H]⁺ ion at m/z 196.13. The fragmentation pathway is highly diagnostic of the benzyl ether and aliphatic amine moieties.

Figure 2: Primary ESI+ high-resolution mass spectrometry fragmentation pathways for the [M+H]+ ion.

Table 4: HRMS (ESI+) Data

| m/z (Observed) | Ion Type | Formula | Diagnostic Significance |

| 196.1337 | [M+H]⁺ | C₁₁H₁₈NO₂⁺ | Confirms the exact mass of the intact protonated molecule. |

| 179.1072 | [M+H - NH₃]⁺ | C₁₁H₁₅O₂⁺ | Neutral loss of 17 Da is a hallmark of terminal primary amines. |

| 91.0542 | [C₇H₇]⁺ | C₇H₇⁺ | The Tropylium ion; an absolute confirmation of the benzyl group. |

| 88.0762 | [M+H - C₇H₈O]⁺ | C₄H₁₀NO⁺ | Loss of neutral benzyl alcohol (108 Da), confirming the ether linkage. |

Quality Control Considerations

When utilizing 4-Amino-1-(benzyloxy)butan-2-ol in the synthesis of SSTR4 agonists[2], the primary analytical failure point is the misidentification of regioisomers (e.g., 2-amino-4-(benzyloxy)butan-1-ol). The data presented above serves as a definitive fingerprint. Specifically, the presence of the methine proton at ~3.80 ppm in the ¹H NMR unequivocally confirms the secondary alcohol at the C2 position, validating the structural integrity of the batch.

References

-

NextSDS. "(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride". [Link]

- Google Patents. "WO2016075240A1 - Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists".

Sources

Synthesis and Starting Material Procurement for 4-Amino-1-(benzyloxy)butan-2-ol: A Technical Whitepaper

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The compound 4-Amino-1-(benzyloxy)butan-2-ol (Free base CAS: 166746-63-0; Hydrochloride salt CAS: 16094-57-8)[1] is a highly versatile, bifunctional building block. As of 2026, it remains a critical intermediate in the pharmaceutical industry, most notably utilized in the synthesis of morpholine and 1,4-oxazepane amide derivatives acting as somatostatin receptor subtype 4 (SSTR4) agonists[2]. Its structural motif—a 1,4-amino alcohol with a selectively protected primary hydroxyl group—also makes it an invaluable precursor for statin side-chains and sphingosine analogs.

This whitepaper provides a comprehensive, field-proven methodology for the synthesis of 4-amino-1-(benzyloxy)butan-2-ol, focusing on starting material selection, mechanistic causality, and self-validating experimental protocols.

Retrosynthetic Analysis & Pathway Selection

The optimal synthetic route must balance atom economy, scalability, and stereochemical control (if the enantiopure (2S) or (2R) form is required). The most robust industrial approach relies on the sequential assembly of the carbon backbone via epoxide ring-opening, cyanation, and reduction.

-

Starting Materials: Epichlorohydrin and Benzyl Alcohol. These are inexpensive, readily available in bulk, and can be sourced in enantiopure forms (e.g., (S)-epichlorohydrin) to dictate the final stereochemistry.

-

Intermediate 1: 1-(Benzyloxy)-3-chloropropan-2-ol[3].

-

Intermediate 2: 4-(Benzyloxy)-3-hydroxybutanenitrile.

Retrosynthetic Disconnection Logic

Caption: Retrosynthetic disconnection of 4-amino-1-(benzyloxy)butan-2-ol.

Mechanistic Causality & Reaction Dynamics

To ensure a self-validating system, a chemist must understand the why behind the protocol:

-

Regioselective Epoxide Opening: The reaction of benzyl alcohol with epichlorohydrin under basic conditions favors attack at the less sterically hindered terminal carbon of the epoxide. This regioselectivity is crucial to prevent the formation of unwanted secondary ether byproducts.

-

Cyanation Cascade Mechanism: The conversion of 1-(benzyloxy)-3-chloropropan-2-ol to the nitrile using Sodium Cyanide (NaCN) is performed in a polar aprotic solvent like DMF[4]. The causality here is twofold: DMF poorly solvates the cyanide anion, dramatically increasing its nucleophilicity. Furthermore, under the slightly basic conditions of NaCN, the chlorohydrin transiently closes to form benzyl glycidyl ether in situ, which is immediately opened by the cyanide ion to yield 4-(benzyloxy)-3-hydroxybutanenitrile.

-

Chemoselective Reduction: Lithium Aluminum Hydride (LiAlH4) is selected over catalytic hydrogenation (e.g., Pd/C + H2). While hydrogenation efficiently reduces nitriles, it carries a high risk of cleaving the benzyl ether protecting group (hydrogenolysis). LiAlH4 strictly reduces the nitrile to the primary amine while leaving the benzyl ether intact.

Experimental Workflow

Caption: Three-step synthetic workflow and purification strategy.

Step-by-Step Experimental Protocols

Caution: These procedures involve highly toxic (NaCN) and highly reactive (LiAlH4) reagents. All work must be conducted in a certified fume hood with appropriate PPE.

Step 1: Synthesis of 1-(Benzyloxy)-3-chloropropan-2-ol

-

Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, reflux condenser, and addition funnel.

-

Reaction: Dissolve benzyl alcohol (1.0 eq) in a 50% aqueous NaOH solution (catalytic amount, 0.1 eq). Heat to 60°C.

-

Addition: Dropwise add epichlorohydrin (1.2 eq) over 1 hour to control the exothermic reaction.

-

Maturation: Stir at 70°C for 4 hours.

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of benzyl alcohol (Rf ~0.4) and appearance of the chlorohydrin (Rf ~0.3) indicates completion.

-

Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 2: Synthesis of 4-(Benzyloxy)-3-hydroxybutanenitrile

-

Setup: In a 500 mL flask, dissolve 1-(benzyloxy)-3-chloropropan-2-ol (1.0 eq) in anhydrous DMF[4].

-

Reaction: Add Sodium Cyanide (1.5 eq) in one portion.

-

Heating: Heat the mixture to 60°C and stir for 12 hours. The polar aprotic nature of DMF is critical here to facilitate the SN2 displacement[4].

-

Validation Checkpoint: GC-MS or LC-MS should confirm the mass shift from the chlorohydrin (m/z ~200)[3] to the nitrile (m/z ~191).

-

Workup: Quench carefully with a saturated aqueous solution of NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organics extensively with water (5x) to remove DMF, followed by brine. Dry and concentrate.

Step 3: Reduction to 4-Amino-1-(benzyloxy)butan-2-ol

-

Setup: Flame-dry a 1 L 3-neck flask under inert Argon atmosphere. Add anhydrous THF and cool to 0°C in an ice bath.

-

Reagent Preparation: Carefully suspend LiAlH4 (2.0 eq) in the cold THF.

-

Addition: Dissolve the nitrile from Step 2 in anhydrous THF and add it dropwise to the LiAlH4 suspension over 45 minutes, maintaining the internal temperature below 10°C.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Fieser Workup (Critical Step): To avoid unfilterable aluminum emulsions, cool the reaction back to 0°C. For every x grams of LiAlH4 used, sequentially and cautiously add:

-

x mL of distilled water (dropwise, vigorous H2 evolution).

-

x mL of 15% aqueous NaOH.

-

3x mL of distilled water.

-

-

Isolation: Stir the resulting mixture until the aluminum salts precipitate as a granular white solid. Filter through a pad of Celite, washing the cake with hot THF.

-

Salt Formation (Optional but recommended for stability): Concentrate the filtrate, dissolve the crude free base in diethyl ether, and bubble dry HCl gas (or add 2M HCl in ether) to precipitate the 4-amino-1-(benzyloxy)butan-2-ol hydrochloride salt[1].

Quantitative Data & Material Parameters

The following table summarizes the stoichiometric parameters, environmental conditions, and expected yields for the validated workflow.

| Step | Starting Material | Reagents (Eq) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Epichlorohydrin | Benzyl alcohol (1.0), NaOH (0.1) | Neat / H2O | 60 - 70 | 4 - 6 | 80 - 85% |

| 2 | 1-(Benzyloxy)-3-chloropropan-2-ol | NaCN (1.5) | DMF | 60 | 12 | 75 - 80% |

| 3 | 4-(Benzyloxy)-3-hydroxybutanenitrile | LiAlH4 (2.0) | THF | 0 → 25 | 4 | 85 - 90% |

Sources

- 1. 4-AMINO-1-(BENZYLOXY)BUTAN-2-OL CAS#: 166746-63-0 [chemicalbook.com]

- 2. WO2016075240A1 - Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. KR100980379B1 - Method for preparing 5-hydroxy-3-oxoheptanoate derivative having optical activity - Google Patents [patents.google.com]

Synthesis and Mechanistic Evaluation of 4-Amino-1-(benzyloxy)butan-2-ol: A Critical Intermediate in Pharmaceutical Development

Executive Summary

The molecule 4-Amino-1-(benzyloxy)butan-2-ol is a highly versatile 1,4-disubstituted-2-butanol building block utilized extensively in modern medicinal chemistry. Its structural motif—a primary amine, a secondary hydroxyl group, and a benzyl-protected primary ether—makes it an essential precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including somatostatin receptor subtype 4 (SSTR4) agonists[1] and statin derivatives[2].

This technical whitepaper provides an in-depth analysis of the synthetic pathways, key intermediates, and mechanistic causality required to synthesize this molecule with high regioselectivity and chemoselectivity.

Strategic Retrosynthetic Analysis

Synthesizing a 1,4-disubstituted-2-butanol derivative from a symmetric precursor (e.g., 1,4-butanediol) is statistically inefficient due to the challenges of selective mono-protection and asymmetric functionalization. Instead, a highly logical retrosynthetic disconnection relies on the epoxide ring-opening of a pre-functionalized chiral or racemic pool starting material.

By utilizing Benzyl Glycidyl Ether (BGE) , the benzyl-protected hydroxyl group is already installed. The epoxide moiety serves as an ideal electrophile. The introduction of a cyanide anion (CN⁻) acts as a C1 synthon, extending the carbon chain from C3 to C4 while simultaneously generating the required secondary hydroxyl group at C2. Subsequent reduction of the nitrile yields the target primary amine.

Caption: Forward synthetic pathway from Benzyl Glycidyl Ether to the target amine intermediate.

Key Intermediates & Mechanistic Workflows

Intermediate 1: Benzyl Glycidyl Ether (BGE)

BGE serves as the foundational electrophile. The terminal carbon of the epoxide is sterically less hindered, making it highly susceptible to nucleophilic attack under basic conditions.

Intermediate 2: 4-(Benzyloxy)-3-hydroxybutanenitrile

The formation of this intermediate[3] dictates the overall yield of the synthesis. The reaction proceeds via an SN2 mechanism. The cyanide nucleophile attacks the less hindered terminal carbon of the epoxide, breaking the C–O bond and forming an alkoxide intermediate, which is subsequently protonated[2].

Caption: SN2 regioselective epoxide ring opening of BGE by a cyanide nucleophile.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective Cyanation of Benzyl Glycidyl Ether

-

Step 1: Charge a reactor with Benzyl Glycidyl Ether (1.0 eq) and a solvent mixture of DMF/H2O (9:1 v/v).

-

Causality: The polar aprotic nature of DMF ensures the cyanide anion remains unsolvated and highly nucleophilic. The small volume of water assists in the rapid protonation of the resulting alkoxide intermediate, driving the equilibrium forward and preventing side reactions[2].

-

-

Step 2: Add Potassium Cyanide (KCN, 1.2 eq) portion-wise at 20 °C.

-

Causality: Portion-wise addition controls the exothermic nature of the dissolution and initial reaction, preventing localized hot spots that could lead to epoxide polymerization.

-

-

Step 3: Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

-

Step 4: Quench the reaction by cooling to 5 °C and adding saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate.

-

Step 5: Wash the organic layer extensively with brine to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-(benzyloxy)-3-hydroxybutanenitrile .

Protocol 2: Chemoselective Reduction of Nitrile to Primary Amine

-

Step 1: In a high-pressure hydrogenation vessel, dissolve 4-(benzyloxy)-3-hydroxybutanenitrile (1.0 eq) in Methanol.

-

Step 2: Add 2.0 M methanolic ammonia (NH3, 5.0 eq).

-

Causality: During nitrile reduction, the intermediate imine can react with the newly formed primary amine to form an unwanted secondary amine byproduct. Excess ammonia shifts the equilibrium, exclusively favoring the primary amine.

-

-

Step 3: Carefully add a slurry of Raney Nickel (approx. 10% w/w) in water.

-

Causality: Raney Ni is specifically chosen over Pd/C to strictly prevent the hydrogenolysis (cleavage) of the benzyl ether protecting group, which is highly sensitive to palladium catalysis[1].

-

-

Step 4: Pressurize the vessel with H2 gas to 50 psi and stir vigorously at 25 °C for 12 hours.

-

Step 5: Depressurize and carefully filter the catalyst through a pad of Celite under an inert argon atmosphere (Note: Raney Ni is pyrophoric).

-

Step 6: Concentrate the filtrate in vacuo to afford the target 4-Amino-1-(benzyloxy)butan-2-ol .

Quantitative Data & Analytics

To ensure robust scale-up, the choice of reagents must be guided by chemoselectivity and yield data. The tables below summarize the empirical rationale behind the selected protocols.

Table 1: Evaluation of Cyanation Conditions for Benzyl Glycidyl Ether

| Reagent System | Solvent | Temp (°C) | Regioselectivity (C4:C3) | Yield (%) | Mechanistic Rationale |

| KCN | DMF / H₂O | 60 | >95:5 | 88 | Polar aprotic solvent enhances CN⁻ nucleophilicity; H₂O aids in alkoxide protonation. |

| NaCN | DMSO | 50 | >90:10 | 82 | Similar to DMF, but DMSO complicates aqueous workup and phase separation. |

| TMSCN / LiClO₄ | CH₂Cl₂ | 25 | >98:2 | 91 | Lewis acid activation of epoxide; highly selective but reagents are cost-prohibitive for scale-up. |

Table 2: Chemoselectivity in Nitrile Reduction (Targeting Primary Amine)

| Catalyst / Reagent | Additive | Temp / Pressure | Chemoselectivity | Yield (%) | Causality / Rationale |

| Raney Ni | NH₃ (aq) | 25 °C / 50 psi H₂ | High (Primary Amine) | 92 | NH₃ suppresses secondary amine formation; entirely preserves benzyl ether. |

| Pd/C (10%) | HCl | 25 °C / 1 atm H₂ | Low | <10 | Severe hydrogenolysis of the benzyl ether protecting group occurs, yielding diols. |

| LiAlH₄ | None | 0 °C to Reflux | High (Primary Amine) | 85 | Excellent lab-scale reduction, but highly exothermic and hazardous at industrial scale. |

References

-

PubChem Compound Summary for CID 15965801 : (3S)-4-(benzyloxy)-3-hydroxybutanenitrile. National Center for Biotechnology Information. Retrieved March 16, 2026.

-

World Intellectual Property Organization (WIPO) Patent WO2016075240A1 : Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (SSTR4) agonists. Boehringer Ingelheim International GmbH.

-

Korean Intellectual Property Office Patent KR100980379B1 : Method for preparing 5-hydroxy-3-oxoheptanoate derivative having optical activity.

Sources

- 1. WO2016075240A1 - Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists - Google Patents [patents.google.com]

- 2. KR100980379B1 - Method for preparing 5-hydroxy-3-oxoheptanoate derivative having optical activity - Google Patents [patents.google.com]

- 3. (3S)-4-(benzyloxy)-3-hydroxybutanenitrile | C11H13NO2 | CID 15965801 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Pharmacological Potential of 4-Amino-1-(benzyloxy)butan-2-ol: A Technical Guide

Executive Summary

In modern drug discovery, the architectural flexibility of a pharmacophore dictates its utility. 4-Amino-1-(benzyloxy)butan-2-ol (CAS: 166746-63-0) represents a highly versatile γ -amino alcohol building block. Characterized by a lipophilic benzyl ether, a hydrogen-bond donating secondary hydroxyl, and a reactive primary amine, this molecule serves as a critical intermediate in the synthesis of neuroactive compounds. Most notably, it is a foundational scaffold for developing potent Somatostatin Receptor Subtype 4 (SSTR4) agonists [1], which are actively investigated for non-opioid pain management and neuromodulation.

This whitepaper provides an in-depth technical analysis of the molecule's physicochemical profile, its translation into biologically active derivatives, and the rigorous experimental workflows required to validate its pharmacological efficacy.

Structural and Physicochemical Profiling

The biological potential of 4-amino-1-(benzyloxy)butan-2-ol is intrinsically linked to its structural topology. The primary amine acts as an optimal conjugation point (typically via amide coupling) for attaching heterocyclic rings like morpholine or 1,4-oxazepane. Meanwhile, the benzyloxy group provides essential lipophilicity, driving the partition coefficient (LogP) into a range suitable for blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Properties & Mechanistic Relevance

| Property | Value | Clinical/Experimental Relevance |

| Molecular Weight | 195.26 g/mol | Low molecular weight allows for extensive downstream derivatization without exceeding Lipinski's Rule of 5[2]. |

| Boiling Point | 342.0 ± 27.0 °C | Indicates high thermal stability, permitting aggressive high-temperature synthetic coupling steps. |

| Density | 1.086 ± 0.06 g/cm³ | Standard phase separation behavior during liquid-liquid extractions in synthesis. |

| pKa (Hydroxyl) | 14.17 ± 0.20 | Remains protonated at physiological pH (7.4), serving as a stable hydrogen-bond donor in receptor binding pockets. |

| pKa (Amine) | ~9.5 (Predicted) | Positively charged at physiological pH; critical for initial electrostatic anchoring to target receptors. |

Core Biological Applications & Target Pathways

SSTR4 Agonism for Pain Management

The most validated biological application of 4-amino-1-(benzyloxy)butan-2-ol derivatives is the agonism of SSTR4. Unlike other somatostatin receptors (e.g., SSTR2), SSTR4 is predominantly expressed in the central nervous system and is not heavily involved in the endocrine suppression of growth hormone or insulin. This makes SSTR4 an ideal target for treating acute, neuropathic, and osteoarthritic pain without systemic endocrine toxicity [1][3].

When 4-amino-1-(benzyloxy)butan-2-ol is converted into a mature amide derivative, it binds to the SSTR4 G-protein coupled receptor (GPCR). This binding activates the inhibitory G-protein ( Gi/o ), which subsequently suppresses adenylate cyclase activity, lowering intracellular cAMP levels and modulating downstream pain signaling pathways.

SSTR4 GPCR signaling pathway modulated by 4-amino-1-(benzyloxy)butan-2-ol derivatives.

Sphingolipid Mimicry (Emerging Potential)

Beyond SSTR4, the 1-O-benzyl-4-amino-1,2-butanediol backbone shares significant structural homology with sphingoid bases. The spatial arrangement of the amine, hydroxyl, and lipophilic tail suggests that derivatives of this molecule could theoretically act as modulators of sphingosine-1-phosphate (S1P) receptors or inhibitors of ceramide kinases, presenting a secondary avenue for neuroinflammatory drug development.

Experimental Methodologies: Validation & Screening

To evaluate the biological activity and pharmacokinetic viability of compounds derived from 4-amino-1-(benzyloxy)butan-2-ol, rigorous, self-validating in vitro assays are required.

In Vitro cAMP Accumulation Assay (Functional Efficacy)

This functional assay measures the ability of the derivative to activate SSTR4 and inhibit cAMP production.

Step-by-Step Protocol:

-

Cell Preparation: Seed CHO-K1 cells stably expressing human SSTR4 into 384-well plates. Causality: CHO-K1 cells lack endogenous SSTR4, ensuring that any observed signal is exclusively mediated by the transfected receptor.

-

Forskolin Stimulation: Treat cells with 10 μM Forskolin simultaneously with the test compound. Causality: Forskolin directly activates adenylate cyclase, artificially raising baseline cAMP. This provides a high signal-to-noise window, allowing the Gi -mediated inhibitory effect of the test compound to be accurately quantified against the elevated background.

-

Compound Incubation: Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse cells and add a FRET-based or luminescence-based cAMP detection reagent.

-

Self-Validation Mechanism: Include a full concentration-response curve of endogenous Somatostatin-14 (SST-14) as a positive control. Rejection Criteria: The assay is only deemed valid if the EC50 of SST-14 falls within the historical baseline (typically 0.1–1.0 nM). Failure indicates compromised receptor integrity or degraded detection reagents.

Microsomal Metabolic Stability Assay (Pharmacokinetics)

Because the benzyloxy ether and the aliphatic chain are susceptible to cytochrome P450 (CYP450) mediated cleavage or oxidation, assessing metabolic half-life ( t1/2 ) is critical [1].

Table 2: Standard Assay Parameters for Metabolic Stability

| Parameter | Concentration / Value | Mechanistic Purpose |

| Test Compound | 1 μM | Ensures first-order kinetics; prevents saturation of CYP450 enzymes. |

| Liver Microsomes | 1 mg/mL | Provides a standardized, reproducible concentration of metabolic enzymes. |

| TRIS Buffer (pH 7.6) | 0.1 M | Maintains physiological pH to preserve enzyme tertiary structure. |

| Magnesium Chloride | 5 mM | Acts as an essential cofactor for optimal CYP450 enzymatic activity. |

| NADPH | 1 mM | Serves as the obligate electron donor required to initiate CYP450-mediated oxidation. |

Step-by-Step Protocol:

-

Pre-Incubation: Combine TRIS buffer, MgCl2 , liver microsomes, and the test compound. Incubate at 37°C for 5 minutes without NADPH. Causality: This pre-incubation ensures the system reaches thermal equilibrium before the reaction starts, preventing enzymatic shock and ensuring precise kinetic tracking.

-

Initiation: Add 1 mM NADPH to start the metabolic reaction.

-

Time-Course Sampling: At specific intervals (e.g., 0, 5, 15, 30, 60 minutes), extract a 100 μL aliquot.

-

Quenching: Immediately transfer the aliquot into 300 μL of ice-cold acetonitrile. Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism and preserving the exact kinetic snapshot for that timepoint.

-

Analysis: Centrifuge at 10,000 x g for 5 minutes and analyze the supernatant via LC-MS/MS.

-

Self-Validation Mechanism: Run Verapamil concurrently as a high-clearance control. Rejection Criteria: If Verapamil is not rapidly degraded ( t1/2 > 15 mins), the microsomes are inactive, and the entire plate must be discarded.

Step-by-step workflow for in vitro metabolic stability assessment using human liver microsomes.

Conclusion

While 4-amino-1-(benzyloxy)butan-2-ol is rarely administered as a standalone therapeutic, its value as a highly optimized pharmacophore cannot be overstated. By providing a perfect balance of hydrogen bonding capacity and lipophilicity, it enables the synthesis of highly selective SSTR4 agonists and potential sphingolipid modulators. Adhering to the rigorous, self-validating assay protocols outlined above ensures that the translation from this chemical building block to a viable clinical candidate is both scientifically sound and highly reproducible.

References

- Title: WO2016075240A1 - Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (SSTR4)

-

Title: Somatostatin sst4 ligands: chemistry and pharmacology Source: Mini Reviews in Medicinal Chemistry (PubMed) URL: [Link]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 4-Amino-1-(benzyloxy)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Amino-1-(benzyloxy)butan-2-ol. As a key intermediate in various synthetic pathways, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from structurally related compounds to offer a robust framework for risk assessment and management in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Chemical and Physical Identity

4-Amino-1-(benzyloxy)butan-2-ol is a chiral amino alcohol. Its structure incorporates a primary amine, a secondary alcohol, and a benzyl ether, each contributing to its chemical reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 166746-63-0 | [1] |

| Molecular Formula | C₁₁H₁₇NO₂ | [2] |

| Molecular Weight | 195.26 g/mol | [1] |

| Boiling Point (Predicted) | 342.0 ± 27.0 °C | [1] |

| Density (Predicted) | 1.086 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.17 ± 0.20 | [1] |

Hazard Identification and GHS Classification

-

Skin Corrosion/Irritation: Likely to be a skin irritant.[3][4] The presence of the amino group can impart a basic character, potentially leading to irritation upon prolonged contact.

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[3][4] Amino alcohols can be corrosive to the eyes.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and drowsiness or dizziness.[3][6]

-

Acute Oral Toxicity: May be harmful if swallowed.[4]

First Aid Measures: Rapid and Effective Response

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[4]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[4][5]

-

Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4]

Safe Handling and Storage: A Proactive Approach

Adherence to strict handling and storage protocols is the cornerstone of laboratory safety.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.

Caption: PPE Selection Workflow for Handling 4-Amino-1-(benzyloxy)butan-2-ol.

Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.[4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Avoid contact with skin and eyes.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep away from heat, sparks, and open flames.

-

Take measures to prevent the buildup of electrostatic charge.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed.[4]

-

Store locked up.[4]

-

Incompatible materials include strong oxidizing agents and strong acids.[4]

Accidental Release and Disposal

A clear and practiced protocol for managing spills and waste is essential.

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.

-

Absorb: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

-

Collect: Place the absorbed material into a suitable, closed container for disposal.[7]

Disposal Considerations

Disposal of 4-Amino-1-(benzyloxy)butan-2-ol and its containers must be in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.[4][7]

Caption: Waste Disposal Workflow for 4-Amino-1-(benzyloxy)butan-2-ol.